Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: A Divergent Target Profile from Pyrazinamide
Pyrazine-2-amidoxime demonstrates direct, non-competitive inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated target for antiviral and immunosuppressive therapies. In contrast, the parent compound pyrazine-2-carboxamide (PZA) is a prodrug that requires bioactivation to pyrazinoic acid to exert its antimycobacterial effects and has no reported activity against IMPDH [1]. This represents a fundamental shift in molecular target and mechanism of action.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. IMP substrate) and Ki = 440 nM (vs. NAD+ substrate) |
| Comparator Or Baseline | Pyrazine-2-carboxamide (Pyrazinamide) shows no reported inhibition of IMPDH2 at relevant concentrations. |
| Quantified Difference | Qualitative shift from no activity to sub-micromolar inhibition. |
| Conditions | In vitro biochemical assay using recombinant human IMPDH2. |
Why This Matters
This data demonstrates that PAOX engages a completely different therapeutic target than its structural analogue, making it a distinct chemical probe for studying IMPDH biology and a unique starting point for antiviral drug discovery, which cannot be replicated by PZA.
- [1] BindingDB. Entry for BDBM50421763 (Pyrazine-2-amidoxime). View Source
